molecular formula C22H23N3O2 B7057977 [4-Methyl-3-(quinolin-3-ylmethylamino)phenyl]-morpholin-4-ylmethanone

[4-Methyl-3-(quinolin-3-ylmethylamino)phenyl]-morpholin-4-ylmethanone

Cat. No.: B7057977
M. Wt: 361.4 g/mol
InChI Key: IIIZHANJSWGTGH-UHFFFAOYSA-N
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Description

[4-Methyl-3-(quinolin-3-ylmethylamino)phenyl]-morpholin-4-ylmethanone is a complex organic compound that features a quinoline moiety, a morpholine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Methyl-3-(quinolin-3-ylmethylamino)phenyl]-morpholin-4-ylmethanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-Methyl-3-(quinolin-3-ylmethylamino)phenyl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-Methyl-3-(quinolin-3-ylmethylamino)phenyl]-morpholin-4-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities . Researchers are exploring its efficacy in treating various diseases and its mechanism of action at the molecular level.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its structural features make it suitable for applications in electronics, photonics, and catalysis .

Mechanism of Action

The mechanism of action of [4-Methyl-3-(quinolin-3-ylmethylamino)phenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. For instance, quinoline derivatives often target enzymes or receptors involved in critical biological pathways . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-Methyl-3-(quinolin-3-ylmethylamino)phenyl]-morpholin-4-ylmethanone apart is its combination of the quinoline and morpholine moieties, which may confer unique properties and activities not seen in other compounds. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

[4-methyl-3-(quinolin-3-ylmethylamino)phenyl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16-6-7-19(22(26)25-8-10-27-11-9-25)13-21(16)24-15-17-12-18-4-2-3-5-20(18)23-14-17/h2-7,12-14,24H,8-11,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIZHANJSWGTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)NCC3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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